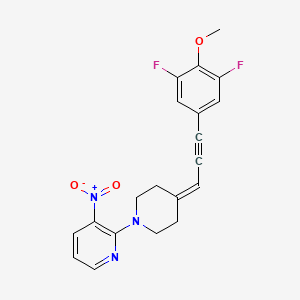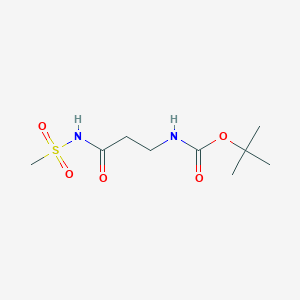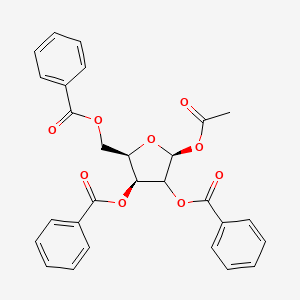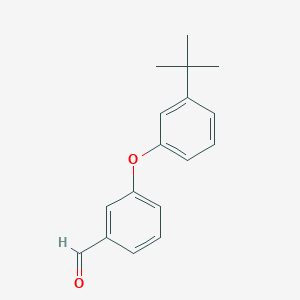
n-(3-Hydroxypropyl)glycine ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-Hydroxypropyl)glycine ethyl ester is an organic compound that belongs to the ester family Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
n-(3-Hydroxypropyl)glycine ethyl ester can be synthesized through the esterification of (3-Hydroxy-propylamino)-acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
n-(3-Hydroxypropyl)glycine ethyl ester undergoes several types of chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, facilitated by a base such as sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Sodium methoxide in an alcohol solvent.
Major Products Formed
Hydrolysis: (3-Hydroxy-propylamino)-acetic acid and ethanol.
Reduction: The corresponding alcohol.
Transesterification: A new ester and an alcohol.
Applications De Recherche Scientifique
n-(3-Hydroxypropyl)glycine ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of biodegradable plastics and other value-added chemicals.
Mécanisme D'action
The mechanism of action of n-(3-Hydroxypropyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion to other bioactive compounds. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A common ester with similar properties but different applications.
Methyl butyrate: Another ester known for its fruity odor and use in flavoring.
Uniqueness
n-(3-Hydroxypropyl)glycine ethyl ester is unique due to its specific structure, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H15NO3 |
|---|---|
Poids moléculaire |
161.20 g/mol |
Nom IUPAC |
ethyl 2-(3-hydroxypropylamino)acetate |
InChI |
InChI=1S/C7H15NO3/c1-2-11-7(10)6-8-4-3-5-9/h8-9H,2-6H2,1H3 |
Clé InChI |
CFBJHQXNCRXAHI-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CNCCCO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














